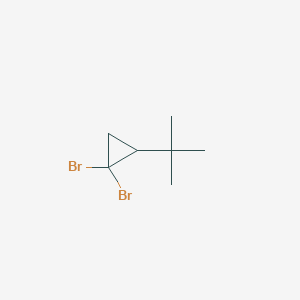
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- is a halogenated cyclopropane derivative. This compound is known for its unique structure, which includes a cyclopropane ring substituted with two bromine atoms and a tert-butyl group. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction is typically carried out in a mixture of ethanol and methylene chloride .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents and catalysts is crucial in scaling up the production process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropane ring can react with electrophiles, leading to ring-opening reactions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Elimination Reactions: Often performed under basic conditions, using reagents like sodium ethoxide in ethanol.
Addition Reactions: Conducted in the presence of electrophiles such as bromine or hydrogen halides.
Major Products Formed
Substitution Reactions: Formation of substituted cyclopropane derivatives.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of ring-opened products with new functional groups.
Scientific Research Applications
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane, 1,1-dibromo-2,2-dimethyl-
- Cyclopropane, 1,1-dibromo-2-(1-methylpropyl)-
- Cyclopropane, 1,1-dibromo-2-(1-ethylpropyl)-
Uniqueness
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity. This structural feature distinguishes it from other similar compounds and affects its chemical behavior and applications .
Properties
CAS No. |
52730-96-8 |
|---|---|
Molecular Formula |
C7H12Br2 |
Molecular Weight |
255.98 g/mol |
IUPAC Name |
1,1-dibromo-2-tert-butylcyclopropane |
InChI |
InChI=1S/C7H12Br2/c1-6(2,3)5-4-7(5,8)9/h5H,4H2,1-3H3 |
InChI Key |
BTUFBMWYHXZBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC1(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


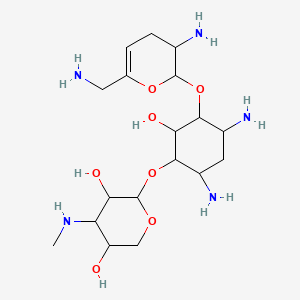
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
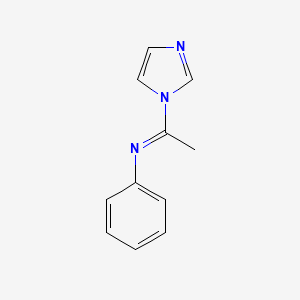
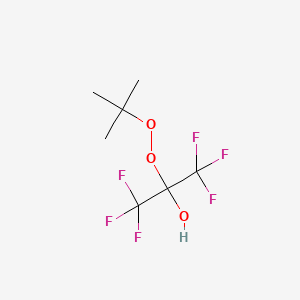
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
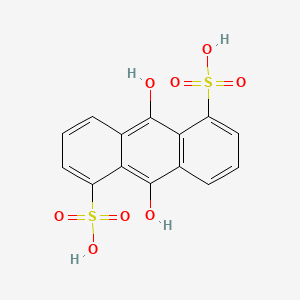
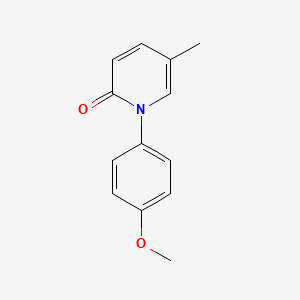


![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)

![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
